molecular formula C11H7ClF3NO3 B255321 N-(4-chloro-3-trifluoromethyl-phenyl)-maleamic acid CAS No. 6240-25-1

N-(4-chloro-3-trifluoromethyl-phenyl)-maleamic acid

Cat. No. B255321
CAS RN: 6240-25-1
M. Wt: 293.62 g/mol
InChI Key: XBKBYAZSYJLJKK-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-3-trifluoromethyl-phenyl)-maleamic acid (CTFMMA) is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a maleamic acid derivative and is synthesized by the reaction of 4-chloro-3-trifluoromethyl-aniline with maleic acid. CTFMMA has been shown to possess unique biochemical and physiological effects, making it a valuable tool in scientific research.

Mechanism of Action

N-(4-chloro-3-trifluoromethyl-phenyl)-maleamic acid has been shown to act as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. The compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. This compound has also been shown to interact with various proteins, including human serum albumin, by binding to specific sites on the protein's surface.
Biochemical and Physiological Effects:
This compound has been shown to possess unique biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes play a critical role in the functioning of the nervous system and are targets for the treatment of various neurological disorders such as Alzheimer's disease. This compound has also been shown to interact with human serum albumin, which is the most abundant protein in human blood and plays a critical role in the transport of various molecules throughout the body.

Advantages and Limitations for Lab Experiments

N-(4-chloro-3-trifluoromethyl-phenyl)-maleamic acid is a valuable tool for scientific research due to its unique biochemical and physiological effects. The compound's ability to inhibit various enzymes and interact with specific proteins makes it a valuable tool for understanding the mechanisms of action of various drugs and enzymes. However, this compound has some limitations in lab experiments. The compound's solubility in water is limited, making it challenging to work with in aqueous solutions. Additionally, the compound's stability is affected by changes in pH, temperature, and exposure to light.

Future Directions

There are several future directions for the use of N-(4-chloro-3-trifluoromethyl-phenyl)-maleamic acid in scientific research. One potential application is the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease. This compound's ability to inhibit acetylcholinesterase and butyrylcholinesterase makes it a potential drug candidate for the treatment of these disorders. Additionally, the compound's ability to interact with specific proteins could be used to develop new diagnostic tools for various diseases. Further research is needed to explore these potential applications fully.

Synthesis Methods

The synthesis of N-(4-chloro-3-trifluoromethyl-phenyl)-maleamic acid involves the reaction of 4-chloro-3-trifluoromethyl-aniline with maleic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction results in the formation of this compound as a white crystalline solid. The purity of the compound can be increased by recrystallization from an appropriate solvent.

Scientific Research Applications

N-(4-chloro-3-trifluoromethyl-phenyl)-maleamic acid has been used in various scientific research applications, including drug discovery, protein-ligand interaction studies, and enzyme inhibition assays. Due to its unique chemical structure, this compound has the potential to interact with various biological targets, making it a valuable tool for understanding the mechanisms of action of various drugs and enzymes.

properties

CAS RN

6240-25-1

Molecular Formula

C11H7ClF3NO3

Molecular Weight

293.62 g/mol

IUPAC Name

(Z)-4-[4-chloro-3-(trifluoromethyl)anilino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H7ClF3NO3/c12-8-2-1-6(5-7(8)11(13,14)15)16-9(17)3-4-10(18)19/h1-5H,(H,16,17)(H,18,19)/b4-3-

InChI Key

XBKBYAZSYJLJKK-ARJAWSKDSA-N

Isomeric SMILES

C1=CC(=C(C=C1NC(=O)/C=C\C(=O)O)C(F)(F)F)Cl

SMILES

C1=CC(=C(C=C1NC(=O)C=CC(=O)O)C(F)(F)F)Cl

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C=CC(=O)O)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.